(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene
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Overview
Description
(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene: is an organic compound with a complex structure that includes a benzene ring substituted with a bromine atom and a methoxypropan-2-yloxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene typically involves the reaction of a benzene derivative with a brominating agent under controlled conditions. One common method is the electrophilic aromatic substitution reaction, where a bromine cation is introduced to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then undergoes deprotonation to yield the brominated product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents in the presence of catalysts to enhance the reaction rate and yield. The process is optimized to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
Chemistry: In chemistry, (2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of new organic compounds and materials.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it a useful building block for various chemical processes.
Mechanism of Action
The mechanism of action of (2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene involves its interaction with specific molecular targets and pathways. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This process is facilitated by the electron-withdrawing nature of the bromine atom, which stabilizes the transition state and promotes the reaction.
Comparison with Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: This compound has a similar structure but with different substituents on the benzene ring.
1-((1-((1-Methoxypropan-2-yl)oxy)propan-2-yl)oxy)propan-2-ol: Another compound with a similar backbone but different functional groups.
Properties
Molecular Formula |
C12H17BrO2 |
---|---|
Molecular Weight |
273.17 g/mol |
IUPAC Name |
[2-bromo-1-(1-methoxypropan-2-yloxy)ethyl]benzene |
InChI |
InChI=1S/C12H17BrO2/c1-10(9-14-2)15-12(8-13)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |
InChI Key |
FVCBDYDOACKCTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)OC(CBr)C1=CC=CC=C1 |
Origin of Product |
United States |
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